

detailed experimental procedure for methyl 6-chloro-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: methyl 6-chloro-1H-indole-2-carboxylate

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Application Notes and Protocols: Methyl 6-chloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of **methyl 6-chloro-1H-indole-2-carboxylate**, a key intermediate in the development of various pharmacologically active compounds. The protocols outlined below are based on established synthetic methodologies, primarily the Fischer indole synthesis, and are intended for use by qualified researchers in a laboratory setting.

Introduction

Methyl 6-chloro-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole class. The indole nucleus is a prominent scaffold in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2] Substituted indole-2-carboxylates, in particular, have garnered significant interest in medicinal chemistry. They have been identified as potent antagonists for the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor and as inhibitors of HIV-1 integrase.[3] The chloro-substitution at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

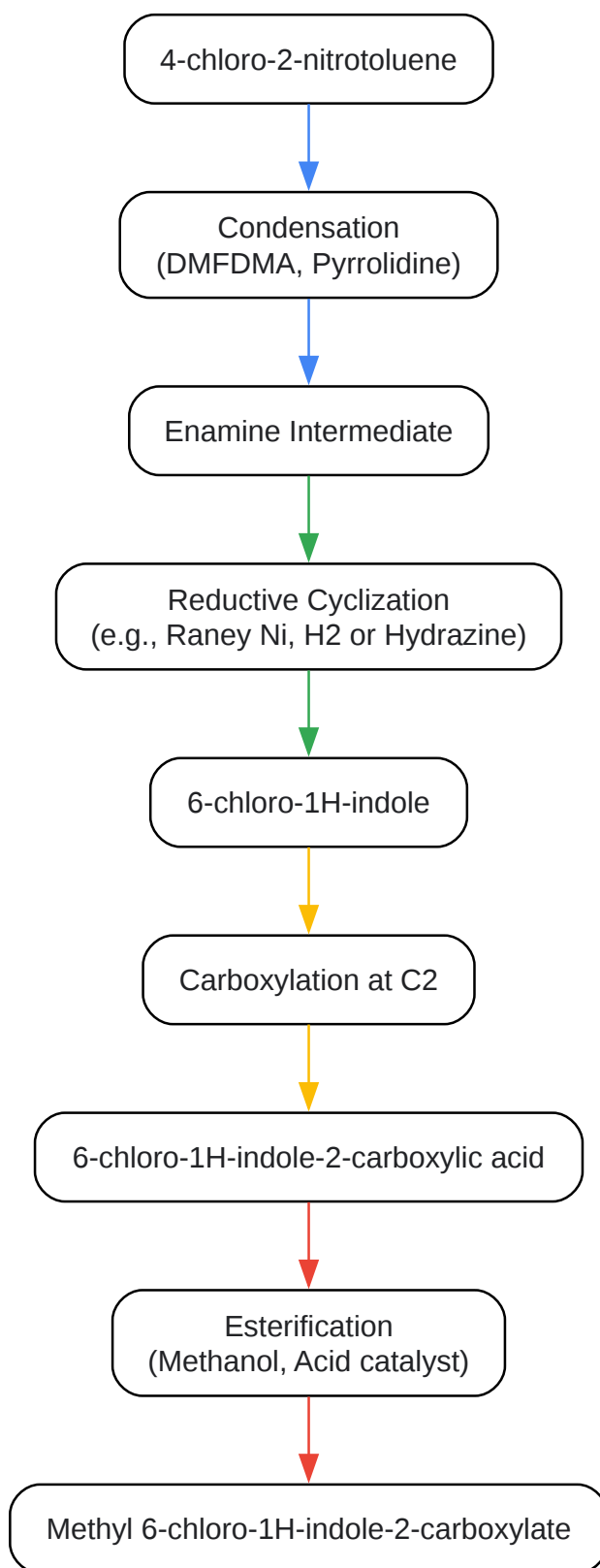
Synthesis of Methyl 6-chloro-1H-indole-2-carboxylate

The synthesis of **methyl 6-chloro-1H-indole-2-carboxylate** can be efficiently achieved through the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α -ketoester.^{[1][2][4]} An alternative route, the Leimgruber-Batcho indole synthesis, provides another viable pathway starting from a substituted o-nitrotoluene.^{[3][5][6]}

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.^{[1][2][4][7][8]} The overall reaction involves the condensation of (4-chlorophenyl)hydrazine with methyl pyruvate in the presence of an acid catalyst to form a hydrazone, which then undergoes a ^{[9][9]}-sigmatropic rearrangement and subsequent cyclization to yield the desired indole.

Experimental Workflow: Fischer Indole Synthesis



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